molecular formula C14H14N2O6 B8131889 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B8131889
M. Wt: 306.27 g/mol
InChI Key: TWKAFMDCPHSXKS-UHFFFAOYSA-N
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Description

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is a complex organic compound with the molecular formula C14H14N2O6 It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the nitration of 2-ethoxy-4-hydroxyquinoline, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester

Uniqueness

2-Ethoxy-7-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-ethoxy-7-nitro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-3-21-13-11(14(18)22-4-2)12(17)9-6-5-8(16(19)20)7-10(9)15-13/h5-7H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKAFMDCPHSXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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